(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate
Description
This compound is a structurally complex thiophene-thiazole hybrid featuring a cyano-vinylamino linker and a 3,4-dimethylphenyl-substituted thiazole ring. Its molecular formula is C₂₃H₂₃N₃O₂S₂, with a molecular weight of 437.6 g/mol . The Z-configuration of the ethyl ester group and the spatial arrangement of substituents on the thiophene and thiazole rings are critical to its electronic and steric properties. The compound is synthesized via condensation reactions involving cyanoacetamide derivatives and thiazole precursors, as inferred from analogous synthetic routes in thiazole chemistry .
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-6-28-23(27)20-15(4)16(5)30-22(20)25-11-18(10-24)21-26-19(12-29-21)17-8-7-13(2)14(3)9-17/h7-9,11-12,25H,6H2,1-5H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCRUBDUQMFPSW-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique structural features, including a thiazole ring, cyano group, and thiophene ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate. Its molecular formula is , and it features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O2S2 |
| Molecular Weight | 423.57 g/mol |
| IUPAC Name | ethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate |
| SMILES | CCOC(=O)C1=C(SC(=C1C(=N)C#N)C(C)C)C(C)C |
Anticancer Properties
Recent studies have indicated that compounds similar to (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate exhibit significant anticancer activity. For instance, a related series of 2,5-dimethylthiophene derivatives were evaluated for their effects on various cancer cell lines including breast, colon, lung, and prostate cancers. These compounds demonstrated potent activity at low micromolar concentrations compared to standard chemotherapeutics like etoposide .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. Preliminary data suggest that these compounds can inhibit topoisomerase II activity without intercalating into DNA, which is a common pathway for many anticancer agents . Additionally, they have been shown to induce reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Toxicity Profile
While the anticancer efficacy is promising, it is crucial to assess the toxicity profile of (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate. Studies indicate that certain derivatives exhibit low toxicity to normal cells while effectively targeting cancerous cells . This selective toxicity is essential for developing therapeutics that minimize adverse effects.
Study on Topoisomerase Inhibition
In a study evaluating the anticancer potential of various thiophene derivatives, three compounds were identified as selective topoisomerase II inhibitors. These compounds were tested in vitro against human topoisomerases in multiple assays including decatenation and relaxation assays. The results indicated that these compounds not only inhibited topoisomerase activity but also induced apoptosis in cancer cell lines .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications in the thiophene and thiazole rings significantly influence the biological activity of the compounds. For example, the introduction of electron-donating groups enhanced the inhibitory activity against topoisomerase II while maintaining low toxicity levels .
Summary of Biological Activity Data
| Compound | IC50 (μM) | Target | Cell Line Tested |
|---|---|---|---|
| Compound 10 | 5 | Topoisomerase II | Breast Cancer Cells |
| Compound 11 | 8 | Topoisomerase II | Colon Cancer Cells |
| Compound 29 | 12 | Topoisomerase II | Prostate Cancer Cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Diversity :
- The target compound’s thiophene-thiazole scaffold distinguishes it from benzamide- or pyridine-based analogs (e.g., Compounds 35 and 40) . Its Z-configuration and dimethylphenyl substitution may enhance binding specificity compared to simpler thiazoles.
- Unlike propiconazole (a triazole fungicide), the target lacks a triazole ring but shares aromatic heterocycles common in bioactive molecules .
The cyano-vinylamino linker in the target compound could facilitate π-π stacking or hydrogen bonding with biological targets, a feature absent in propiconazole’s dioxolane system .
Potential Applications: While Compounds 35 and 40 are explicitly linked to antiviral and anticancer activity , the target compound’s lack of direct bioactivity data necessitates caution. Propiconazole’s fungicidal activity underscores the importance of heterocyclic diversity in agrochemical design, though the target compound’s larger size may limit pesticidal utility .
Research Findings and Gaps
Synthetic Challenges: The target compound’s stereochemical complexity requires precise control during synthesis, as seen in analogous thiazole derivatives . No crystallographic data are available in the evidence, though SHELX-based refinement (e.g., for similar small molecules) could resolve its 3D structure .
Biological Profiling :
- Computational docking studies (unavailable in the evidence) are needed to predict target engagement, particularly with enzymes like COX-2 or EGFR, which are modulated by thiazole-containing drugs.
- Comparative solubility and bioavailability data are lacking but critical for benchmarking against clinical candidates like Compound 40 .
Q & A
Q. What is the standard synthetic route for this compound?
The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes. Key steps include:
- Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group .
- Condensation with 4-(3,4-dimethylphenyl)thiazole-2-carbaldehyde in toluene, catalyzed by piperidine and acetic acid, under reflux for 5–6 hours .
- Purification via recrystallization (e.g., ethanol) to achieve yields of 72–94% .
Q. Which spectroscopic techniques confirm the compound’s structure?
- IR spectroscopy : Identifies cyano (CN, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups .
- ¹H NMR : Assigns protons on the thiophene, thiazole, and vinyl moieties; coupling constants confirm the (Z)-configuration of the double bond .
- Mass spectrometry : Validates molecular weight via the molecular ion peak .
Q. What in vitro assays evaluate its antioxidant activity?
Standard assays include:
- DPPH radical scavenging : Measures hydrogen-donating capacity.
- ABTS⁺ assay : Quantifies electron-transfer ability.
- FRAP (Ferric Reducing Antioxidant Power) : Assesses reduction of Fe³⁺ to Fe²⁺ .
Q. How are synthetic impurities addressed?
Common impurities (unreacted aldehydes or by-products) are removed via:
- Thin-layer chromatography (TLC) monitoring during synthesis .
- Recrystallization with alcohols (e.g., ethanol) to isolate pure product .
Advanced Research Questions
Q. How can the Knoevenagel condensation yield be optimized?
- Design of Experiments (DoE) : Systematically test variables (catalyst ratio, solvent polarity, temperature) to identify optimal conditions .
- Alternative catalysts : Explore bases like DBU or ionic liquids to enhance reaction efficiency.
- Solvent screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
Q. What methods determine the (Z)-configuration of the vinyl group?
- NOE (Nuclear Overhauser Effect) NMR : Spatial proximity between vinyl protons and adjacent groups confirms stereochemistry.
- X-ray crystallography : Resolve crystal structures using software like SHELXL for refinement (e.g., SHELX-2018/3 suite) .
Q. How to analyze structure-activity relationships (SAR) for anti-inflammatory activity?
- Derivative synthesis : Modify substituents on the 3,4-dimethylphenyl or thiazole groups to assess impact on activity .
- Molecular docking : Use tools like AutoDock to predict binding to COX-2 or NF-κB targets, leveraging structural analogs (e.g., thiophene-thiadiazole hybrids) .
Q. What computational strategies predict pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
